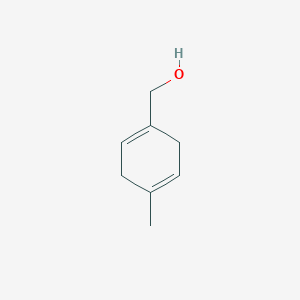

(4-Methylcyclohexa-1,4-dien-1-yl)methanol

Description

Contextualization within Cyclic Diene Alcohols

(4-Methylcyclohexa-1,4-dien-1-yl)methanol belongs to the class of organic compounds known as cyclic diene alcohols. The defining features of this molecule are a six-membered carbon ring containing two non-conjugated double bonds (a 1,4-diene) and a hydroxymethyl group (-CH₂OH) attached to one of the double bonds.

The core structure is a derivative of 1,4-cyclohexadiene (B1204751), a non-conjugated diene. Unlike conjugated dienes, where the double bonds are separated by a single bond, the double bonds in a 1,4-diene are separated by at least one saturated carbon atom. This arrangement influences the electronic properties and reactivity of the molecule. The presence of both the diene and alcohol functional groups on a cyclic scaffold allows for intramolecular reactions and provides a rigid framework that can be exploited in stereoselective synthesis.

A plausible and widely used method for synthesizing the 1,4-cyclohexadiene core of such molecules is the Birch reduction. organic-chemistry.orgmasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source to reduce aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.com For a compound like this compound, a potential synthetic precursor would be a derivative of 4-methylbenzoic acid. The Birch reduction of benzoic acids typically yields 2,5-cyclohexadienecarboxylic acids. organic-chemistry.org Subsequent reduction of the carboxylic acid functional group would yield the primary alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molar Mass | 124.18 g/mol |

| CAS Number | 67086-95-7 |

| Structure | A six-membered ring with double bonds at the 1st and 4th positions, a methyl group at the 4th position, and a methanol (B129727) group at the 1st position. |

Significance as a Building Block in Synthetic Organic Chemistry

The utility of this compound as a synthetic building block stems from the reactivity of its constituent functional groups. The diene moiety, although non-conjugated, can potentially be isomerized to a conjugated 1,3-diene under certain conditions, opening up pathways for cycloaddition reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. bldpharm.com This reaction involves a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile). bldpharm.com Should this compound be converted to its conjugated isomer, it could serve as the diene component in Diels-Alder reactions. This would allow for the construction of bicyclic systems with the introduction of multiple stereocenters. The substituents on the diene and dienophile control the regioselectivity and stereoselectivity of the reaction.

Furthermore, the primary alcohol group can undergo a wide range of transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This versatility allows for the introduction of new functional groups and the extension of carbon chains. The presence of the alcohol also provides a handle for chiral resolution or for directing the stereochemical outcome of reactions on the diene ring. The dual functionality of cyclic diene alcohols like this one makes them valuable intermediates in the synthesis of natural products and other complex organic molecules. rushim.ru

Table 2: Potential Reactions and Transformations

| Functional Group | Reaction Type | Potential Outcome |

| 1,4-Diene | Isomerization | Formation of a conjugated 1,3-diene system. |

| Diene (conjugated) | Diels-Alder Cycloaddition | Formation of bicyclic compounds with new stereocenters. |

| Primary Alcohol | Oxidation | Synthesis of the corresponding aldehyde or carboxylic acid. |

| Primary Alcohol | Nucleophilic Substitution | Conversion to ethers, esters, or halides. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methylcyclohexa-1,4-dien-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,5,9H,3-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZYVPUPWNYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol

Lithium Aluminum Hydride Reduction Pathways from Carboxylic Acid Precursors

A primary method for synthesizing (4-Methylcyclohexa-1,4-dien-1-yl)methanol involves the reduction of its corresponding carboxylic acid precursor, 4-methylcyclohexa-1,4-diene-1-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. rsc.org Unlike milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is potent enough to reduce carboxylic acids and esters directly to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org

Table 1: Reactivity Comparison of Common Hydride Reducing Agents

| Functional Group | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Aldehyde | Yes | Yes |

| Ketone | Yes | Yes |

| Ester | Yes | Very Slow / No |

| Carboxylic Acid | Yes | No |

| Amide | Yes | No |

| Acyl Chloride | Yes | Yes |

| Nitrile | Yes | No |

Diels-Alder Cycloaddition Strategies in Precursor Formation (e.g., propiolic acid and isoprene)

The carbon skeleton of the precursor, 4-methylcyclohexa-1,4-diene-1-carboxylic acid, is efficiently constructed using the Diels-Alder reaction. quora.com This powerful pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a six-membered ring. quora.com

In this specific synthesis, isoprene (B109036) serves as the electron-rich diene, providing the four-carbon backbone that includes the methyl group. Propiolic acid acts as the dienophile, providing the two carbons that will become the carboxylic acid-bearing carbon and its neighbor. The reaction forms the cyclohexadiene ring in a single, concerted step. The regioselectivity of the addition is governed by the electronic effects of the methyl group on the isoprene, which directs the substitution pattern to yield the desired 4-methylcyclohexa-1,4-diene-1-carboxylic acid isomer.

Table 2: Components of the Diels-Alder Reaction for Precursor Synthesis

| Component | Chemical Name | Role | Key Structural Feature |

| Diene | Isoprene | 4π-electron component | Conjugated double bonds with a methyl substituent |

| Dienophile | Propiolic Acid | 2π-electron component | Carbon-carbon triple bond conjugated with a carboxylic acid |

| Product | 4-Methylcyclohexa-1,4-diene-1-carboxylic acid | Cycloaddition Adduct | Six-membered ring with a specific substitution pattern |

Development of Stereoselective and Enantioselective Synthetic Approaches

While the target molecule, this compound, is not chiral, the principles of stereoselective synthesis are crucial in the broader context of producing substituted cyclohexene (B86901) derivatives for natural product synthesis and medicinal chemistry. rsc.org Should chiral derivatives of the target compound be desired, enantioselective strategies would be essential.

These approaches can be implemented during the key Diels-Alder cycloaddition step. The use of chiral Lewis acid catalysts, for instance, can create a chiral environment around the dienophile, influencing the facial selectivity of the diene's approach and leading to the preferential formation of one enantiomer of the product. rsc.orgelsevierpure.com Another strategy involves attaching a chiral auxiliary to the dienophile. This auxiliary group sterically directs the cycloaddition, and its subsequent removal yields the enantiomerically enriched product. Such methods have been successfully applied in the synthesis of various complex molecules containing cyclohexene rings. rsc.org

Table 3: Strategies for Stereocontrol in Cyclohexene Synthesis

| Strategy | Description | Key Reagent/Component |

| Chiral Catalysis | A chiral catalyst, often a Lewis acid, coordinates to the dienophile, creating an asymmetric environment that directs the cycloaddition to favor one enantiomer. | Chiral Lewis acids (e.g., those based on Boron, Aluminum, or Titanium complexes) |

| Chiral Auxiliaries | A chiral, non-racemic group is covalently attached to the dienophile. It sterically blocks one face of the molecule, forcing the diene to attack from the opposite face. The auxiliary is removed in a later step. | Evans auxiliaries (oxazolidinones), chiral sulfoxides, etc. |

| Chiral Dienes/Dienophiles | One of the reactants is derived from a chiral starting material (the "chiral pool"), and its inherent stereochemistry influences the stereochemical outcome of the reaction. | Terpene-derived dienes, sugar-derived dienophiles, etc. |

Optimization of Reaction Conditions and Yields

Maximizing the efficiency and yield of the synthesis of this compound requires careful optimization of the reaction conditions for both the Diels-Alder and reduction steps.

For the LiAlH₄ reduction, key parameters include the solvent, temperature, and workup procedure. The reaction must be conducted in an anhydrous, non-protic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH₄. numberanalytics.combyjus.com Temperature control is critical; reactions are often initiated at 0 °C or lower to manage the exothermic nature of the reduction, especially during the addition of the reagent. numberanalytics.comic.ac.uk A carefully controlled aqueous workup is necessary to quench excess hydride and hydrolyze the intermediate aluminum alkoxide salts to liberate the final alcohol product. organicchemistrytutor.combyjus.com

Optimization of the Diels-Alder reaction focuses on increasing the reaction rate and controlling selectivity. Lewis acid catalysis is a common strategy to accelerate the reaction, as the catalyst coordinates to the carbonyl oxygen of the dienophile, making it more electrophilic. nih.govresearchgate.net The choice of catalyst (e.g., AlCl₃, SnCl₄, or solid-supported catalysts like Sn-Beta zeolites) and its concentration must be fine-tuned. nih.govrsc.orgias.ac.in Temperature is another crucial variable; it must be high enough to facilitate the reaction but low enough to prevent the reverse reaction (retro-Diels-Alder) from occurring. researchgate.net The solvent can also play a significant role, with polar solvents sometimes accelerating the reaction. researchgate.net

Table 4: Key Optimization Parameters for Synthesis

| Reaction Step | Parameter | Condition/Variable | Rationale for Optimization |

| Diels-Alder Cycloaddition | Catalyst | Type (e.g., AlCl₃, EtAlCl₂) and loading (mol%) | Increases reaction rate and can improve regioselectivity. nih.govias.ac.in |

| Temperature | Thermal vs. Microwave; specific °C | Balance reaction rate against thermal decomposition or retro-Diels-Alder reaction. researchgate.net | |

| Solvent | Dichloromethane, Toluene, Ionic Liquids | Can influence reaction rate and solubility of reactants. ias.ac.inresearchgate.net | |

| LiAlH₄ Reduction | Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent violent reaction with protic solvents like water. byjus.com |

| Temperature | 0 °C to room temperature | Controls the highly exothermic reaction and minimizes side reactions. numberanalytics.com | |

| Workup | Sequential addition of ethyl acetate, water, dilute acid | Safely quenches excess LiAlH₄ and isolates the alcohol product from aluminum salts. organicchemistrytutor.com |

Chemical Reactivity and Transformations of 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol

Reactions Involving the Primary Alcohol Functionality (e.g., oxidation, esterification, etherification)

The primary alcohol group in (4-Methylcyclohexa-1,4-dien-1-yl)methanol is susceptible to a variety of classic alcohol transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-methylcyclohexa-1,4-dien-1-yl)carbaldehyde, or further to the carboxylic acid, 4-methylcyclohexa-1,4-diene-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents are required to stop the oxidation at the aldehyde stage. Phenyl-substituted cyclohexadienals have been shown to undergo aromatization upon treatment with potassium permanganate (B83412), suggesting that strong oxidizing conditions could lead to a complex mixture of products.

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, typically stops at the aldehyde. |

| Potassium permanganate (KMnO4) | Carboxylic acid or aromatized products | Strong oxidant, can lead to over-oxidation and aromatization. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aromatic aldehyde | Can effect both oxidation of the alcohol and aromatization of the diene. nih.gov |

Esterification: The alcohol readily undergoes esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride (B1165640) in the presence of a catalyst would yield (4-methylcyclohexa-1,4-dien-1-yl)methyl acetate. The esterification of l-menthol, a related terpene alcohol, with acetic anhydride using sulfuric acid as a catalyst proceeds with high yield, demonstrating the feasibility of this transformation. researchgate.netresearchgate.net

Etherification: Etherification of the primary alcohol can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 1-(methoxymethyl)-4-methylcyclohexa-1,4-diene.

Reactions Involving the 1,4-Cyclohexadiene (B1204751) Moiety (e.g., hydrogenation, electrophilic additions, aromatization)

The two double bonds in the 1,4-cyclohexadiene ring are key sites for a variety of addition and transformation reactions.

Hydrogenation: The double bonds of the diene can be reduced by catalytic hydrogenation. Depending on the catalyst and reaction conditions, either partial hydrogenation to a cyclohexene (B86901) derivative or complete saturation to a fully substituted cyclohexane (B81311) can be achieved.

Electrophilic Additions: The isolated double bonds of the 1,4-cyclohexadiene moiety can undergo electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. Due to the non-conjugated nature of the diene, the two double bonds can react independently. The regioselectivity of the addition would be governed by the stability of the resulting carbocation. In the case of an unsymmetrical diene, a mixture of products can be expected. nih.gov

Aromatization: A significant and energetically favorable reaction of 1,4-cyclohexadienes is their conversion to aromatic compounds. nih.gov This transformation involves the formation of a stable benzene (B151609) ring and is a strong driving force for many reactions. The aromatization of this compound and its derivatives would lead to the formation of substituted p-cymene (B1678584), a valuable aromatic compound. This dehydrogenation can be achieved using various catalysts, such as palladium on carbon, or with chemical oxidizing agents. The synthesis of p-cymene from limonene (B3431351), a natural terpene with a similar carbon skeleton, is a well-established industrial process and serves as a good analogy for the aromatization of this compound. mdpi.comresearchgate.netnih.govresearchgate.net The aromatization of substituted cyclohexadienes can also be mediated by electro-oxidation using TEMPO. researchgate.net

| Reaction | Reagent/Catalyst | Product |

| Hydrogenation | H₂, Pd/C | (4-Methylcyclohexyl)methanol |

| Electrophilic Addition | HBr | Bromo-substituted methylcyclohexene derivatives |

| Aromatization (Dehydrogenation) | Pd/C, heat or Oxidizing agent (e.g., DDQ) | 4-(Hydroxymethyl)-1-methylbenzene (p-Cymene-α-ol) |

Derivatization Strategies for Advanced Organic Synthesis

The presence of two distinct functional groups makes this compound a versatile starting material for the synthesis of more complex molecules. Derivatization strategies can be designed to selectively modify one functional group while leaving the other intact, or to utilize both in a sequential manner.

For example, the alcohol functionality can be protected, allowing for selective reactions on the diene moiety. Subsequent deprotection would then allow for further transformations of the alcohol. Alternatively, the diene can be modified first, for instance, through a selective epoxidation or dihydroxylation of one of the double bonds, followed by reactions at the alcohol center.

The conversion of the diene to an aromatic ring, as discussed in the aromatization section, is a powerful derivatization strategy. This transforms the aliphatic, cyclic diene into a stable aromatic core, which can then be further functionalized using the rich chemistry of aromatic compounds. The resulting aromatic alcohol, a derivative of p-cymene, can serve as a precursor for various fine chemicals and pharmaceuticals.

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the reactions involving this compound are well-understood from studies on analogous systems.

Oxidation of the Primary Alcohol: The mechanism of oxidation depends on the reagent used. For chromium-based oxidants like PCC, the reaction typically involves the formation of a chromate (B82759) ester followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group.

Electrophilic Addition to the Diene: The electrophilic addition to one of the double bonds proceeds through a carbocation intermediate. The initial attack of the electrophile (e.g., H⁺ from HBr) on the double bond will occur in a manner that forms the most stable carbocation. In the case of this compound, this would likely be a tertiary carbocation if the electrophile adds to the less substituted carbon of a double bond. The subsequent attack of the nucleophile (e.g., Br⁻) on the carbocation leads to the final product.

Aromatization of the Cyclohexadiene Ring: The aromatization of 1,4-cyclohexadienes is a thermodynamically favorable process driven by the formation of the stable aromatic ring. nih.gov The mechanism of dehydrogenation often involves the removal of two molecules of hydrogen. With metal catalysts like palladium, the mechanism is thought to involve the adsorption of the diene onto the catalyst surface, followed by a series of steps involving C-H bond cleavage and desorption of the aromatic product and hydrogen gas. Chemical dehydrogenation with reagents like DDQ proceeds via a hydride transfer mechanism. Mechanistic studies on the aromatization of cyclohexadienes have also explored pathways involving sigmatropic hydrogen shifts and the role of protic additives. researchgate.net The aromatization process is a key step in the evolution of functional cyclohexadiene-based synthetic reagents. nih.govst-andrews.ac.uk

Applications of 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol in Chemical Research

Role as an Organic Building Block in Multi-Step Synthesis

There is a notable absence of specific examples in peer-reviewed literature that detail the application of (4-Methylcyclohexa-1,4-dien-1-yl)methanol as a foundational organic building block in multi-step synthetic routes. Organic building blocks are typically simple molecules that serve as starting materials or key intermediates for the construction of more complex target molecules. For a compound to be widely recognized as a versatile building block, its reactivity and the stereochemical outcomes of its transformations must be well-documented. In the case of this compound, such comprehensive studies appear to be scarce.

Engagement in Catalytic Processes

The involvement of this compound in catalytic processes, particularly in the specialized field of asymmetric catalysis, is not well-established in scientific research.

Asymmetric catalysis focuses on the use of chiral catalysts to produce enantiomerically enriched products. While alcohols and dienes are classes of compounds that can be utilized as ligands or substrates in such processes, there is no specific research detailing the development or application of this compound in this context. The synthesis of chiral ligands or catalysts derived from this specific methanol (B129727) derivative has not been a reported focus of research.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones, aldehydes, and imines. This process typically involves a hydrogen donor, a catalyst, and the substrate to be reduced. While alcohols can sometimes serve as hydrogen donors, there are no documented instances of this compound being employed as a substrate or a key intermediate in asymmetric transfer hydrogenation reactions.

Potential for Synthesis of Complex Molecular Architectures and Analogues

The potential of this compound for the synthesis of complex molecular architectures and analogues remains largely theoretical and underexplored in documented research. The diene functionality within the molecule could theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks. The primary alcohol offers a handle for various functional group transformations, including oxidation, esterification, or conversion to a leaving group for substitution reactions. However, without specific published research, any discussion of its potential remains speculative.

Advanced Spectroscopic and Structural Elucidation of 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis and Coupling Phenomena

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The olefinic protons on the cyclohexadiene ring are anticipated to resonate in the downfield region, typically between 5.0 and 6.0 ppm. The allylic protons, adjacent to the double bonds, would likely appear in the range of 2.0 to 3.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) would be expected around 3.5 to 4.5 ppm, and the methyl group protons would produce a singlet at approximately 1.7 ppm. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Olefinic H | 5.0 - 6.0 | m | - |

| Allylic H | 2.0 - 3.0 | m | - |

| -CH₂OH | 3.5 - 4.5 | d | J ≈ 5-7 |

| -OH | Variable | br s | - |

| -CH₃ | ~1.7 | s | - |

Note: This data is predicted and may not reflect experimental values.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide complementary information, with the carbon atoms of the double bonds appearing in the downfield region (120-140 ppm). The carbon of the hydroxymethyl group would be expected in the 60-70 ppm range. The allylic and methyl carbons would resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=C (Substituted) | 130 - 140 |

| C=C (Unsubstituted) | 120 - 130 |

| -CH₂OH | 60 - 70 |

| Allylic C | 25 - 35 |

| -CH₃ | 20 - 25 |

Note: This data is predicted and may not reflect experimental values.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Interpretation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS):

HRMS would be able to determine the exact mass of the molecular ion of (4-Methylcyclohexa-1,4-dien-1-yl)methanol (C₈H₁₂O) with high precision, confirming its elemental composition. The expected exact mass would be approximately 124.0888 g/mol .

Fragmentation Pathway Interpretation:

While a specific mass spectrum for this compound is not available, a plausible fragmentation pattern can be proposed based on the structure. The molecular ion peak [M]⁺ would be observed at m/z 124. A common fragmentation pathway for alcohols is the loss of a water molecule, which would lead to a fragment ion at m/z 106. Another likely fragmentation would be the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 93. Further fragmentation of the cyclohexadiene ring could also occur.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 106 | [M - H₂O]⁺ |

| 93 | [M - •CH₂OH]⁺ |

Note: This fragmentation pathway is proposed and not based on experimental data.

Infrared (IR) Spectroscopy: Characteristic Vibrational Mode Assignments

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the diene system would be observed in the 1600-1680 cm⁻¹ region. A prominent band for the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=C Stretch (Diene) | 1600 - 1680 |

| C-O Stretch (Primary Alcohol) | ~1050 |

Note: These are expected absorption ranges and may vary slightly in an experimental spectrum.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

This compound possesses a stereocenter at the carbon atom bearing the hydroxymethyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), could be employed to study the stereochemistry of this compound. If a chiral synthesis or resolution is performed, CD spectroscopy would be a valuable tool for determining the enantiomeric excess (ee) of the product. However, based on the available literature, no studies on the chiroptical properties of this specific compound have been reported.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and the conformation of the cyclohexadiene ring. This would unambiguously confirm the connectivity and stereochemistry of the molecule. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the surveyed scientific literature.

Computational and Theoretical Investigations of 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For (4-Methylcyclohexa-1,4-dien-1-yl)methanol, these calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to its chemical behavior.

The electronic structure is characterized by the interplay between the π-system of the cyclohexadiene ring and the electronic effects of the methyl and hydroxymethyl substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energies and spatial distributions of these frontier orbitals dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

From these fundamental electronic properties, various reactivity descriptors can be calculated to provide a more quantitative measure of chemical reactivity. These descriptors, derived from conceptual DFT, offer insights into the most probable sites for reaction.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Values)

| Descriptor | Value (illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's kinetic stability and reactivity. |

| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.35 eV⁻¹ | The inverse of hardness, indicating higher reactivity. |

| Electronegativity (χ) | 3.65 eV | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | 2.34 eV | Quantifies the electrophilic character of the molecule. |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., using a B3LYP functional and a suitable basis set).

The analysis of local reactivity descriptors, such as the Fukui functions, can pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely indicate that the double-bonded carbons are the primary sites for electrophilic addition, while the oxygen atom of the hydroxyl group is a key site for nucleophilic interactions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the cyclohexadiene ring and the rotation of the hydroxymethyl substituent. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The 1,4-cyclohexadiene (B1204751) ring typically adopts a boat-like conformation to relieve steric strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. For this compound, the relative stability of different conformers will be determined by the steric interactions between the methyl and hydroxymethyl groups and the ring hydrogens. Computational methods can be used to calculate the energies of these different conformations, revealing the preferred spatial arrangement of the molecule.

Furthermore, the rotation around the C1-C(methanol) bond introduces additional conformational possibilities. A potential energy surface (PES) can be constructed by systematically varying the dihedral angle of this bond and calculating the corresponding energy. This PES would reveal the rotational barriers and the most stable orientations of the hydroxymethyl group relative to the ring.

Table 2: Relative Energies of Key Conformations of this compound (Illustrative)

| Conformation | Dihedral Angle (H-O-C-C1) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 (most stable) |

| Eclipsed 1 | 120° | 2.5 |

| Staggered 2 | 180° | 0.2 |

| Eclipsed 2 | 0° | 2.8 |

Note: These are hypothetical values to illustrate the concept of a rotational potential energy surface. Actual values would be derived from quantum chemical calculations.

Understanding the conformational preferences and the energy landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions at a detailed level. For reactions involving this compound, theoretical studies can be used to map out the entire reaction pathway, including the structures of reactants, transition states, and products.

One important class of reactions for this molecule is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. Computational studies can model the interaction of the alcohol with various oxidizing agents, identifying the transition state structures and calculating the activation energies for different proposed mechanisms. This can help in understanding the selectivity and efficiency of different oxidation protocols.

Another area of interest is the reactivity of the diene system. The double bonds can undergo a variety of reactions, such as electrophilic additions, cycloadditions (e.g., Diels-Alder reactions), and oxidations (e.g., epoxidation). Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation barriers of different possible pathways. For instance, in an electrophilic addition, calculations can determine whether the attack is more favorable at the C1=C2 or the C4=C5 double bond and from which face of the diene.

By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction, the nature of the rate-determining step, and the potential for competing side reactions.

Predictive Modeling of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

The prediction of NMR chemical shifts (¹H and ¹³C) is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental spectra to confirm the structure of a synthesized compound or to help in the assignment of complex spectra.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

| ¹H NMR Chemical Shift (δ) | 5.8 ppm | Olefinic proton |

| ¹H NMR Chemical Shift (δ) | 4.1 ppm | -CH₂OH protons |

| ¹³C NMR Chemical Shift (δ) | 135 ppm | Quaternary olefinic carbon |

| ¹³C NMR Chemical Shift (δ) | 65 ppm | -CH₂OH carbon |

| IR Frequency (cm⁻¹) | 3400 cm⁻¹ | O-H stretch |

| IR Frequency (cm⁻¹) | 1650 cm⁻¹ | C=C stretch |

Note: These are representative values. Accurate predictions require high-level calculations and may need to be scaled to match experimental data.

The synergy between computational prediction and experimental measurement is a powerful approach in modern chemical research, enabling a more confident and detailed structural elucidation of novel compounds like this compound.

Future Perspectives and Emerging Research Avenues for 4 Methylcyclohexa 1,4 Dien 1 Yl Methanol

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of (4-Methylcyclohexa-1,4-dien-1-yl)methanol is geared towards environmentally benign and highly selective methods, moving away from conventional synthetic routes that often rely on harsh conditions and petroleum-based starting materials. Key areas of exploration include biocatalysis and chemoenzymatic strategies, which promise to deliver this valuable compound through more sustainable pathways.

Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a powerful approach for the synthesis of complex molecules with high stereoselectivity under mild conditions. nih.govtudelft.nl Future research will likely focus on the discovery and engineering of enzymes, such as monooxygenases and alcohol dehydrogenases, capable of selectively hydroxylating readily available terpene precursors like p-cymene (B1678584) or limonene (B3431351) to produce this compound. nih.gov The development of chemoenzymatic cascades, which combine the strengths of both chemical and biological catalysis, is another promising avenue. entrechem.commdpi.commdpi.com For instance, a chemical process could be used to generate a suitable cyclohexadiene intermediate from a renewable feedstock, followed by a highly specific enzymatic hydroxylation to yield the target alcohol.

A significant challenge in biocatalysis is often the limited stability and activity of enzymes in industrial settings. tudelft.nl Therefore, enzyme engineering and immobilization techniques will be crucial to develop robust biocatalysts for the scalable production of this compound. tudelft.nlresearchgate.net Furthermore, photobiocatalysis, which utilizes light to drive enzymatic reactions, could offer novel synthetic routes with improved efficiency and sustainability. researchgate.net

Diversification of Catalytic and Synthetic Applications

Beyond its synthesis, a significant area of future research lies in exploring the diverse applications of this compound as a versatile building block and catalyst in organic synthesis. Its unique structure, featuring a reactive alcohol functionality and a diene system, makes it an attractive starting material for the synthesis of a wide range of valuable chemicals.

This compound as a Renewable Building Block: The presence of multiple functional groups allows for a variety of chemical transformations, positioning this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.netnih.govspringernature.com For example, the alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can serve as a nucleophile in esterification and etherification reactions. The diene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic structures.

Future research will focus on developing efficient catalytic methods to selectively transform this compound into a library of derivatives with diverse functionalities. This will expand its utility as a platform chemical derived from renewable resources.

Catalytic Activity of this compound and its Derivatives: The potential of this compound and its derivatives to act as catalysts themselves is another exciting research direction. For instance, the chiral variants of this alcohol could be explored as ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. nih.gov Furthermore, its derivatives could be immobilized on solid supports to create heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry.

Integration into Green Chemistry Protocols and Sustainable Practices

The integration of this compound into green chemistry protocols is a critical aspect of its future development. This involves a holistic assessment of its entire lifecycle, from synthesis to application, using established green chemistry metrics.

Application of Green Chemistry Metrics: To quantify the environmental performance of synthetic routes to and applications of this compound, various metrics will be employed. nih.govmdpi.comwiley-vch.de These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which provide a quantitative measure of the efficiency and waste generation of a chemical process. whiterose.ac.uk By applying these metrics, researchers can identify areas for improvement and design more sustainable synthetic strategies. The use of a "green star" model, which evaluates a reaction based on the twelve principles of green chemistry, can also provide a qualitative assessment of its environmental footprint. mdpi.com

Furthermore, the integration of this compound into a circular economy framework will be a key long-term goal. This involves designing processes where waste is minimized, and products are designed for reuse, recycling, or biodegradation. As a bio-based molecule, this compound has the inherent advantage of being derived from renewable resources, which is a fundamental tenet of a circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.